One study, published in the journal "Bioorganic & medicinal chemistry letters", describes the synthesis and evaluation of sulfonate derivatives derived from 3-Hydroxy-2-nitropyridine []. These derivatives exhibited potent antimitotic activity, meaning they could inhibit cell proliferation and tubulin polymerization, a crucial step in cell division.
3-Hydroxy-2-nitropyridine is an organic compound with the molecular formula CHNO and a molecular weight of 140.1 g/mol. It appears as a yellow crystalline powder, characterized by its hydroxyl (-OH) and nitro (-NO) functional groups attached to a pyridine ring. The compound is known for its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
Currently, there is no widely documented research on the specific mechanism of action of HNP in biological systems. However, its structural similarity to other pyridinol derivatives suggests potential for various interactions, including hydrogen bonding and modulation of enzymatic activity []. Further research is needed to elucidate this aspect.
3-Hydroxy-2-nitropyridine exhibits notable biological activities, including:
Several synthesis methods have been developed for 3-hydroxy-2-nitropyridine:
3-Hydroxy-2-nitropyridine finds applications in:
Studies have shown that 3-hydroxy-2-nitropyridine interacts with various biological targets:
Several compounds share structural similarities with 3-hydroxy-2-nitropyridine. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Hydroxypyridine | CHNO | Lacks nitro group; more basic than 3-hydroxy-2-nitropyridine. |
2-Nitropyridine | CHNO | Nitro group at position 2; lacks hydroxyl group. |
4-Hydroxy-2-nitropyridine | CHNO | Hydroxyl group at position 4; different reactivity profile. |
5-Nitro-3-hydroxypyridine | CHNO | Nitro group at position 5; altered biological activity. |
The presence of both hydroxyl and nitro groups on the pyridine ring distinguishes 3-hydroxy-2-nitropyridine from these compounds, influencing its reactivity and biological properties significantly.
Irritant